molecular formula C15H7Cl2F2N3OS B11686268 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B11686268
M. Wt: 386.2 g/mol
InChI Key: GYOJYPUPXJDQPX-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a dichlorophenyl group and a difluorobenzamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 2,6-difluorobenzoyl chloride under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C15H7Cl2F2N3OS

Molecular Weight

386.2 g/mol

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

InChI

InChI=1S/C15H7Cl2F2N3OS/c16-7-4-5-8(9(17)6-7)14-21-22-15(24-14)20-13(23)12-10(18)2-1-3-11(12)19/h1-6H,(H,20,22,23)

InChI Key

GYOJYPUPXJDQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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